1-Azabicyclo[3.1.0]hexane, 5-phenyl-

Catalog No.
S12566016
CAS No.
1314934-70-7
M.F
C11H13N
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azabicyclo[3.1.0]hexane, 5-phenyl-

CAS Number

1314934-70-7

Product Name

1-Azabicyclo[3.1.0]hexane, 5-phenyl-

IUPAC Name

5-phenyl-1-azabicyclo[3.1.0]hexane

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12(11)9-11/h1-3,5-6H,4,7-9H2

InChI Key

SCYUAGWRMZPUMM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN2C1)C3=CC=CC=C3

1-Azabicyclo[3.1.0]hexane, 5-phenyl- is a bicyclic organic compound characterized by its unique structure that includes a nitrogen atom within a bicyclic framework. This compound belongs to the class of azabicyclic compounds and is notable for its potential applications in medicinal chemistry due to its structural and functional properties. The molecular formula for this compound is C11H13N, indicating the presence of carbon, hydrogen, and nitrogen atoms.

The chemical reactivity of 1-Azabicyclo[3.1.0]hexane, 5-phenyl- primarily involves nucleophilic substitution reactions, where the nitrogen atom can participate in various transformations. For instance, reactions with electrophiles can yield corresponding pyrrolidines or piperidines. The compound can also undergo oxidation and reduction reactions, producing various derivatives depending on the reagents used. Notably, it can be oxidized to form ketones or carboxylic acids and reduced to yield amines or alcohols .

Research into the biological activity of 1-Azabicyclo[3.1.0]hexane, 5-phenyl- has revealed its potential as an inhibitor of certain enzymes and receptors, making it a candidate for therapeutic applications. Its structure allows it to interact with biological targets, potentially modulating pathways involved in neurological functions and other physiological processes. The compound's ability to influence biological systems underscores its significance in pharmacological research .

Several synthesis methods have been developed for 1-Azabicyclo[3.1.0]hexane, 5-phenyl-. One effective approach involves treating 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, leading to the formation of the desired compound through an SN2 reaction pathway . Other synthetic routes may include palladium-catalyzed cyclopropanation or photochemical methods that yield high purity and yield .

The applications of 1-Azabicyclo[3.1.0]hexane, 5-phenyl- span various fields:

  • Medicinal Chemistry: It serves as a precursor in the development of pharmaceuticals targeting neurological pathways.
  • Chemical Research: The compound is utilized as a building block for synthesizing more complex organic molecules.
  • Industrial

Interaction studies involving 1-Azabicyclo[3.1.0]hexane, 5-phenyl- have focused on its binding affinity to specific receptors and enzymes. These studies are crucial for understanding its mechanism of action in biological systems and evaluating its potential therapeutic benefits. The compound's interactions can provide insights into how structural modifications might enhance efficacy or reduce side effects in drug development .

Several compounds share structural similarities with 1-Azabicyclo[3.1.0]hexane, 5-phenyl-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Azabicyclo[3.1.0]hexaneC7H11NLacks phenyl group; simpler structure
N-Methyl-3-azabicyclo[3.1.0]hexaneC8H13NMethyl group on nitrogen; alters reactivity
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexaneC11H13NSimilar structure with a different aromatic group

Uniqueness: The presence of the phenyl group in 1-Azabicyclo[3.1.0]hexane, 5-phenyl- distinguishes it from other azabicyclic compounds by enhancing its lipophilicity and potentially affecting its biological activity compared to simpler analogs .

This comprehensive overview highlights the significance of 1-Azabicyclo[3.1.0]hexane, 5-phenyl-, emphasizing its chemical properties, biological relevance, and synthetic utility while comparing it with similar compounds to underline its uniqueness in the field of organic chemistry and pharmacology.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

159.104799419 g/mol

Monoisotopic Mass

159.104799419 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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